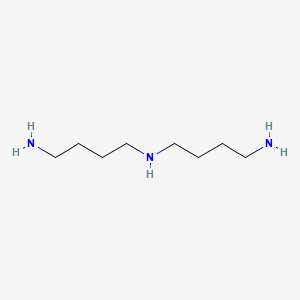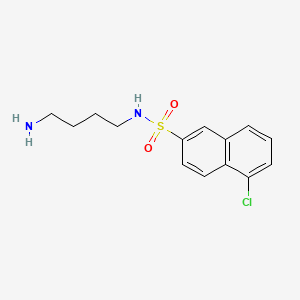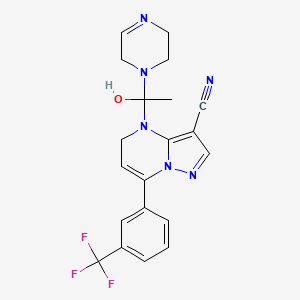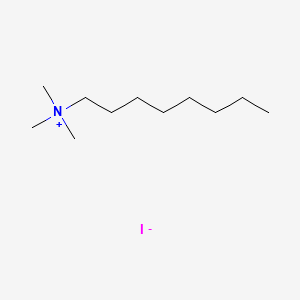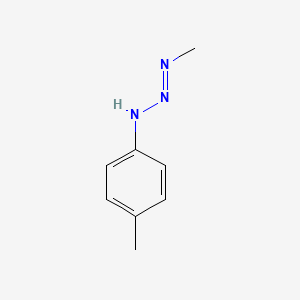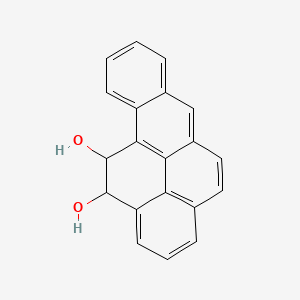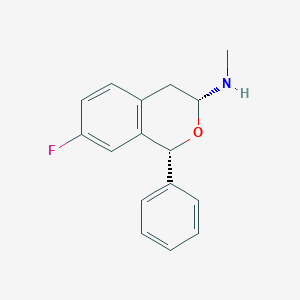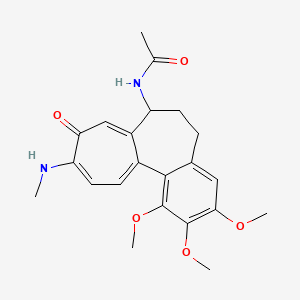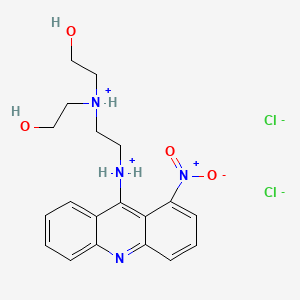
三氟乙酰乙酮
描述
Trifluoroacetylacetone is a chemical compound with various applications in synthesis and material science. Its unique properties are derived from the trifluoroacetyl group, enhancing its reactivity and stability in different chemical environments.
Synthesis Analysis
Trifluoroacetylacetone can be synthesized through a Claisen condensation reaction between ethyl trifluoroacetate and acetone. The optimal conditions involve equal molar ratios of reactants and sodium ethoxide as a catalyst at 30°C for 2 hours, achieving a yield of up to 33% (Han-Min Lei, 2005).
Molecular Structure Analysis
The molecular structure of trifluoroacetylacetone exhibits characteristics of internal rotations of the CF3 and CH3 groups. It exists primarily in an enolic Cs form. Studies using rotational spectrum analysis have determined barriers to internal rotation, providing insights into its internal dynamics (L. Favero et al., 2014).
Chemical Reactions and Properties
Trifluoroacetylacetone undergoes various reactions, including with amines to form trifluoromethylated pyridones and aminoenones. These reactions showcase its versatility as a substrate for synthesizing azaheterocycles and fluorinated analogs (V. V. Fedin et al., 2022). Additionally, UV-excited trifluoroacetylacetone participates in photoelimination reactions to produce fluorinated methylfuranones, highlighting its reactivity under light exposure (K. Muyskens et al., 2012).
Physical Properties Analysis
The physical properties of trifluoroacetylacetone have been studied through vibrational spectroscopy and density functional theory (DFT) calculations. These studies provide information on its vibrational modes, indicating the presence of stable cis-enol conformers and insights into its hydrogen bond strength and molecular stability (S. Tayyari et al., 2007).
科学研究应用
构象稳定性和氢键作用:三氟乙酰乙酮已被分析其构象稳定性,揭示其螯合烯醇结构与其他形式相比具有额外稳定性。该化合物显示出一个对称的双最小势能表面,受CF3基团的吸电效应影响,表明其氢键比乙酰乙酮要弱 (Nowroozi et al., 2011)。
合成技术:通过乙酸三氟乙酯和丙酮的Claisen缩合合成三氟乙酰乙酮的研究已被报道,突出了优化的反应条件,并通过各种分析方法确认其结构 (Han-Min Lei, 2005)。
色谱应用:研究了三氟乙酰乙酮在金属螯合物的气相色谱中的应用。像三氟乙酰乙酮这样含氟β-二酮的螯合物更易挥发,并且可以在比乙酰乙酮更低的柱温下洗脱,使其对多组分混合物的快速有效分离更为高效 (Sievers et al., 1963)。
内部动力学和旋转光谱:已研究了三氟乙酰乙酮的旋转光谱,显示其存在于烯醇C(s)形式。其内部动力学受CH3和CF3基团的内部旋转影响,为其分子行为提供了见解 (Favero et al., 2014)。
与水的相互作用:研究表明,三氟乙酰乙酮的结构受其环境和与水分子的结合影响。已确认三氟乙酰乙酮-水复合物的形成,为其在不同基质中的行为提供了见解 (Platakytė et al., 2019)。
分子几何结构研究:使用气相电子衍射确定了三氟乙酰乙酮及相关化合物的分子几何结构。这些研究提供了键长和角度的精确测量,有助于更好地理解其结构 (Andreassen & Bauer, 1972)。
解离电子附加研究:将三氟乙酰乙酮对低能电子的键裂解易感性与其他β-二酮进行比较,揭示了氟化改变了其电子结构并影响了其解离和反应动力学 (Ómarsson et al., 2014)。
作用机制
Target of Action
It’s known to be used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-n-oxide derivatives .
Mode of Action
It’s known to be used as a chelating extractant, effectively extracting various common metal ions . As a metal organic precursor, it’s widely used in the deposition growth of various functional thin film materials .
Biochemical Pathways
It’s known that the complexes formed by rare earth metals and β-diketones have good chemical stability and excellent luminescent properties, and have broad application prospects in the field of luminescence .
Result of Action
It’s known that the complexes formed by rare earth metals and β-diketones have excellent luminescent properties .
安全和危害
- Hazard Statements : Trifluoroacetylacetone is classified as a warning substance. It poses risks related to flammability (H226), acute toxicity (H302, H312), skin irritation (H315), and eye irritation (H319). Precautions should be taken during handling and storage .
- Safety Measures : Follow safety guidelines, use appropriate protective equipment, and avoid ingestion, inhalation, or skin contact. In case of exposure, seek medical attention .
属性
IUPAC Name |
1,1,1-trifluoropentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-3(9)2-4(10)5(6,7)8/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXHPUAKLCCLDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059896 | |
| Record name | 1,1,1-Trifluoroacetylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid; [Sigma-Aldrich MSDS] | |
| Record name | 1,1,1-Trifluoro-2,4-pentanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19156 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,1,1-Trifluoro-2,4-pentanedione | |
CAS RN |
367-57-7 | |
| Record name | 1,1,1-Trifluoro-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trifluoroacetylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trifluoroacetylacetone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentanedione, 1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1-Trifluoroacetylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3059896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoropentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.090 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,1-TRIFLUORO-2,4-PENTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N20A8G8SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trifluoroacetylacetone?
A1: Trifluoroacetylacetone has the molecular formula C5H5F3O2 and a molecular weight of 156.09 g/mol.
Q2: What are the key spectroscopic features of trifluoroacetylacetone?
A2: Trifluoroacetylacetone exhibits characteristic peaks in various spectroscopic analyses:
- Infrared (IR) Spectroscopy: [, , ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , ]
- Raman Spectroscopy: []
Q3: Does trifluoroacetylacetone exist in different isomeric forms?
A3: Yes, trifluoroacetylacetone primarily exists in two stable enol isomers: [, ]
Q4: How does the rotational spectrum of trifluoroacetylacetone provide insights into its structure and dynamics?
A4: Rotational spectroscopy studies reveal that trifluoroacetylacetone exists predominantly in the enolic Cs form. [] Analysis of the spectrum provides information on the internal rotation barriers of the CH3 and CF3 groups, indicating their dynamic behavior within the molecule.
Q5: How does trifluoroacetylacetone behave in supercritical carbon dioxide (CO2)?
A5: Studies have investigated the behavior of trifluoroacetylacetone in supercritical CO2, particularly its keto-enol equilibrium under high pressure. [] The keto form is favored at high pressure and low temperature. This information is valuable for understanding its potential in applications like supercritical fluid extraction.
Q6: How does fluorination impact the properties of trifluoroacetylacetone compared to acetylacetone?
A6: Fluorination significantly influences the properties of trifluoroacetylacetone compared to its non-fluorinated counterpart, acetylacetone: [, , , , ]
- Volatility: Fluorinated β-diketonates, including trifluoroacetylacetone complexes, exhibit higher volatility, allowing for gas chromatography analysis at lower temperatures. []
- Acidity: Trifluoroacetylacetone is more acidic than acetylacetone due to the electron-withdrawing effect of the CF3 group. [, ]
- Keto-enol Equilibrium: Fluorination shifts the equilibrium towards the enol form, with the enol content increasing with the degree of fluorination. []
- Solubility: The solubility of trifluoroacetylacetone and its metal complexes in both aqueous and organic solvents is affected by the presence of fluorine atoms. [, ]
Q7: What catalytic applications does trifluoroacetylacetone have?
A7: While not extensively explored as a catalyst itself, trifluoroacetylacetone acts as a versatile ligand in various metal complexes used in catalysis. [, , ] Its ability to modulate the electronic properties of metal centers contributes to the catalytic activity and selectivity of these complexes.
Q8: How does trifluoroacetylacetone function as a ligand in metal complexation?
A8: Trifluoroacetylacetone is a bidentate ligand, readily forming stable chelate complexes with a wide range of metal ions. [, , , , ] The formation of these complexes is pH-dependent, with complexation generally favored in acidic to neutral conditions.
Q9: What factors influence the formation and stability of metal-trifluoroacetylacetone complexes?
A9: Several factors contribute to the formation and stability of metal-trifluoroacetylacetone complexes: [, , ]
- Metal ion properties: The nature of the metal ion (charge, size, electronic configuration) significantly impacts the stability of the complex. []
- Solvent: The solvent used can affect the stability and solubility of both the ligand and the metal complex. []
Q10: How is trifluoroacetylacetone employed in solvent extraction processes?
A10: Trifluoroacetylacetone is a valuable extractant in solvent extraction, especially for separating metal ions. [, , , , , ] It forms extractable complexes with various metal ions, facilitating their transfer from an aqueous phase to an organic phase.
Q11: What advantages does trifluoroacetylacetone offer in solvent extraction compared to other β-diketones?
A11: Trifluoroacetylacetone presents certain advantages in solvent extraction: [, , , ]
- Favorable extraction kinetics: The extraction rates can be faster, particularly for certain metal ions like iron(III). [, , ]
Q12: How does the presence of micelles affect the behavior of trifluoroacetylacetone?
A12: Studies have investigated the behavior of trifluoroacetylacetone in aqueous micellar solutions. [, ] The presence of cationic micelles can influence the keto-enol equilibrium, promoting the formation of enolate anions. Micelles can also affect the decomposition rate of the enolate.
Q13: How is computational chemistry used to study trifluoroacetylacetone?
A13: Computational methods, including Density Functional Theory (DFT) and molecular orbital calculations, contribute significantly to understanding trifluoroacetylacetone: [, , , ]
Q14: Has trifluoroacetylacetone been explored for any biological applications?
A14: While not a common pharmaceutical agent, some studies have explored the potential biological activity of trifluoroacetylacetone and related compounds: [, ]
- Mutagenicity inhibition: Certain studies indicate that trifluoroacetylacetone can inhibit the mutagenicity of specific compounds, such as 2-nitrofluorene. []
Q15: How is trifluoroacetylacetone utilized in analytical chemistry?
A15: Trifluoroacetylacetone is a valuable reagent in analytical chemistry, particularly for the derivatization of compounds for gas chromatography (GC) analysis: [, , , ]
- Amino acid analysis: It is commonly used to derivatize amino acids, forming volatile derivatives amenable to GC analysis. This technique is applied in various fields, including biochemistry, food chemistry, and clinical diagnostics. [, , , ]
- Drug analysis: Trifluoroacetylacetone derivatization is employed for the GC analysis of specific drugs, such as isoniazid, in pharmaceutical preparations and biological samples. []
Q16: Why is trifluoroacetylacetone a suitable derivatizing agent for GC analysis?
A16: The properties of trifluoroacetylacetone make it suitable for derivatization in GC:
Q17: Are there any environmental concerns associated with trifluoroacetylacetone?
A17: While specific ecotoxicological data on trifluoroacetylacetone might be limited, it's essential to consider potential environmental impacts: [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



